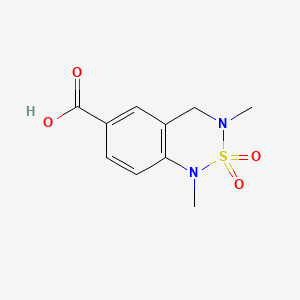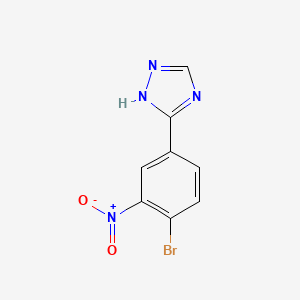
3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole is an organic compound with a molecular formula of C8H5BrN4O2 This compound is characterized by the presence of a triazole ring substituted with a 4-bromo-3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Cyclization Reactions: Reagents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Products include the corresponding amino derivatives.
Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3-nitroacetophenone: Shares the 4-bromo-3-nitrophenyl group but differs in the presence of an acetophenone moiety instead of a triazole ring.
4-bromo-3-nitroanisole: Contains a methoxy group in place of the triazole ring, leading to different chemical properties and applications.
4-bromo-3-nitrophenyl thiocyanate: Features a thiocyanate group instead of the triazole ring, resulting in distinct reactivity and uses.
Uniqueness
3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of both the triazole ring and the 4-bromo-3-nitrophenyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrN4O2 |
|---|---|
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-2-1-5(3-7(6)13(14)15)8-10-4-11-12-8/h1-4H,(H,10,11,12) |
Clé InChI |
VFXPFIYBVODKRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=NN2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


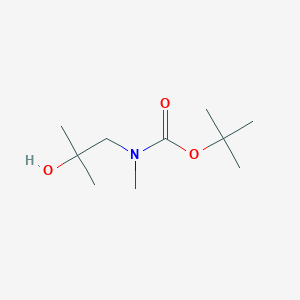
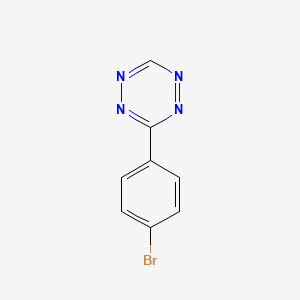
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
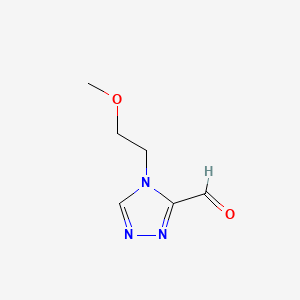
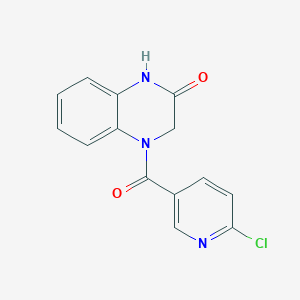
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
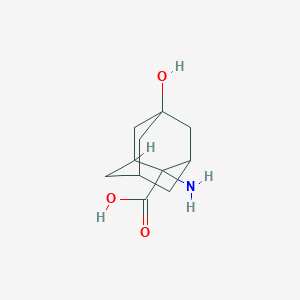

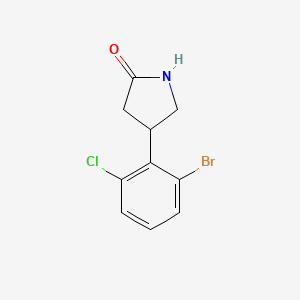
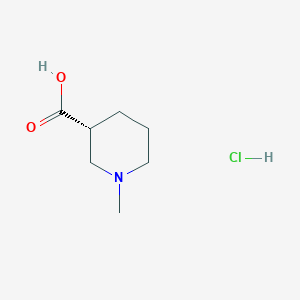

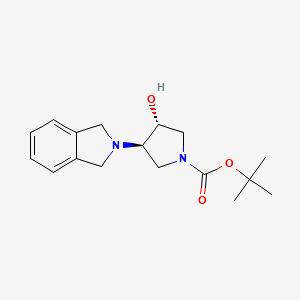
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
